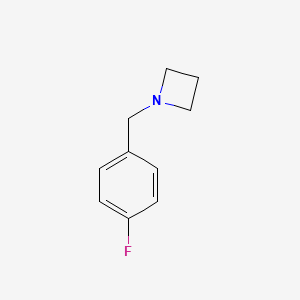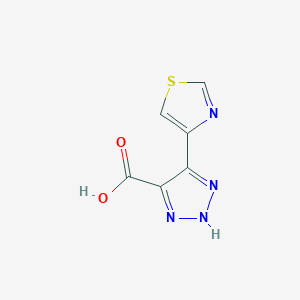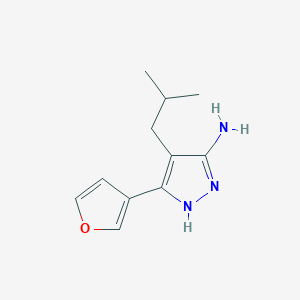
(R)-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is a chiral amine compound with a naphthalene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride typically involves the reduction of a naphthalene derivative followed by amination. One common method includes the hydrogenation of 1-naphthyl ethyl ketone to produce the corresponding alcohol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The naphthalene ring can be further hydrogenated to produce a fully saturated ring system.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate the formation of amides.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Amides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is used as a chiral building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
This compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules. It can also serve as a ligand in the study of receptor binding.
Medicine
In medicinal chemistry, ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could be a precursor to drugs targeting neurological pathways.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism by which ®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, influencing molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Naphthalen-1-yl)ethan-1-amine: Similar structure but lacks the chiral center.
1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine: Similar structure but may differ in stereochemistry.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene moiety but with different functional groups.
Uniqueness
®-1-(7,8-Dihydronaphthalen-1-yl)ethan-1-amine hydrochloride is unique due to its chiral center, which imparts specific stereochemical properties. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and in studies requiring chiral specificity.
Eigenschaften
Molekularformel |
C12H16ClN |
|---|---|
Molekulargewicht |
209.71 g/mol |
IUPAC-Name |
(1R)-1-(7,8-dihydronaphthalen-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2,4-6,8-9H,3,7,13H2,1H3;1H/t9-;/m1./s1 |
InChI-Schlüssel |
ZEUSAQNBTBAQMZ-SBSPUUFOSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC2=C1CCC=C2)N.Cl |
Kanonische SMILES |
CC(C1=CC=CC2=C1CCC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


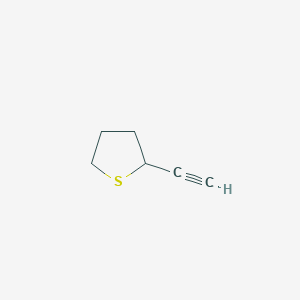
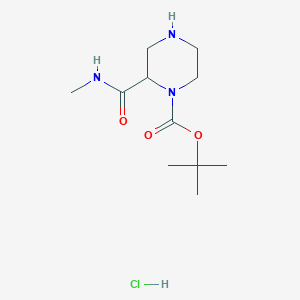
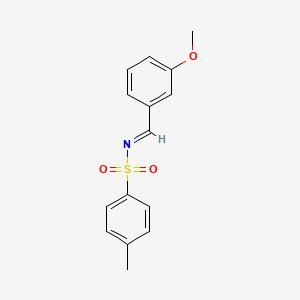
![tert-butyl (2S)-2-{[5-(benzylamino)-1H-1,2,3,4-tetrazol-1-yl]methyl}pyrrolidine-1-carboxylate](/img/structure/B13642542.png)
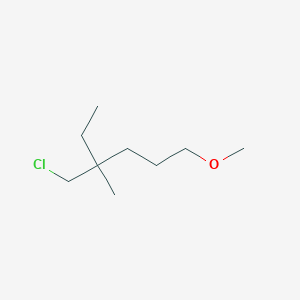
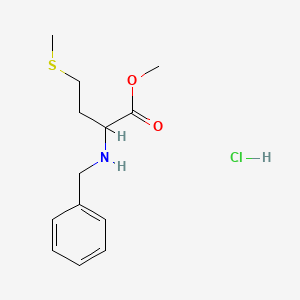
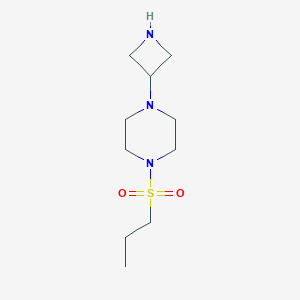
![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)
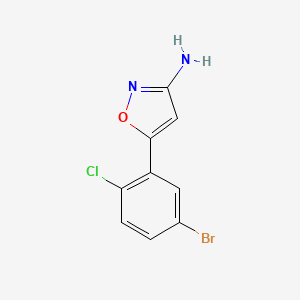
![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)
